(5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring substituted with benzyl and benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the diazinane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzyl and benzylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a model compound for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of (5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The benzyl and benzylamino groups can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity and function. This compound may also participate in electron transfer processes, affecting cellular pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Polycyclic aromatic compounds: Used in the construction of metal sandwich systems.
Uniqueness
(5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of both benzyl and benzylamino groups. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzyl-5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14(21-12-15-8-4-2-5-9-15)17-18(24)22-20(26)23(19(17)25)13-16-10-6-3-7-11-16/h2-11,25H,12-13H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCNIPFVGZOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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